molecular formula C16H15NO B15066979 N-(2-Methylbut-3-yn-2-yl)naphthalene-1-carboxamide CAS No. 62696-26-8

N-(2-Methylbut-3-yn-2-yl)naphthalene-1-carboxamide

Cat. No.: B15066979
CAS No.: 62696-26-8
M. Wt: 237.30 g/mol
InChI Key: YGIINFYDAIWXHK-UHFFFAOYSA-N
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Description

N-(2-Methylbut-3-yn-2-yl)naphthalene-1-carboxamide is a naphthalene-based carboxamide derivative characterized by a terminal alkyne substituent (2-methylbut-3-yn-2-yl group) on the carboxamide nitrogen. This structural feature distinguishes it from other naphthalene carboxamides, which typically incorporate aromatic or simple alkyl/alkoxy substituents. The compound’s alkyne moiety may confer unique physicochemical properties, such as enhanced lipophilicity or reactivity, which could influence its biological activity or synthetic utility.

Properties

CAS No.

62696-26-8

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-(2-methylbut-3-yn-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C16H15NO/c1-4-16(2,3)17-15(18)14-11-7-9-12-8-5-6-10-13(12)14/h1,5-11H,2-3H3,(H,17,18)

InChI Key

YGIINFYDAIWXHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbut-3-yn-2-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-methylbut-3-yn-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbut-3-yn-2-yl)naphthalene-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid derivatives, while reduction can produce naphthalene-1-carboxamide derivatives with different substituents .

Scientific Research Applications

N-(2-Methylbut-3-yn-2-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methylbut-3-yn-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of naphthalene carboxamides are highly dependent on the substituents attached to the carboxamide nitrogen and the naphthalene ring. Below is a systematic comparison:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Notable Biological Activity Source
N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide 2-Cl-C₆H₄ 283.72 Not reported Antimycobacterial (MIC = 12 µM)
N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide 2-NO₂-C₆H₄ 294.11 Not reported Antibacterial (MRSA activity)
N-(4-Methoxyphenyl)-2-hydroxynaphthalene-1-carboxamide 4-OCH₃-C₆H₄ 294.11 168–170 Moderate antimicrobial activity
N-(3-Bromophenyl)-1-hydroxynaphthalene-2-carboxamide 3-Br-C₆H₄ 342.19 Not reported Antimycobacterial, cytotoxic
N-(4-Propoxyphenyl)-2-hydroxynaphthalene-1-carboxamide 4-OCH₂CH₂CH₃-C₆H₄ 322.37 Not reported High antimycobacterial (MIC = 12 µM)
Target Compound 2-Methylbut-3-yn-2-yl ~283.34* Not reported Unknown (presumed high lipophilicity) -

*Estimated based on molecular formula.

Key Observations:

Antimicrobial Activity: Electron-withdrawing groups (e.g., NO₂, Cl) on the phenyl ring enhance antibacterial and antimycobacterial activity. For example, N-(2-nitrophenyl) derivatives exhibit MIC values comparable to rifampicin against Mycobacterium tuberculosis . Alkoxy groups (e.g., propoxy) improve activity while maintaining low cytotoxicity. N-(4-propoxyphenyl)-2-hydroxynaphthalene-1-carboxamide showed MIC = 12 µM against M. tuberculosis with minimal cytotoxicity .

Lipophilicity and Cytotoxicity :

  • Higher logP values (e.g., from alkoxy or alkyne substituents) correlate with increased membrane permeability but may also elevate cytotoxicity. Positional isomers (e.g., 1-hydroxy vs. 2-hydroxy naphthalene carboxamides) show divergent toxicity profiles .

Synthetic Accessibility :

  • Microwave-assisted synthesis and propargyl bromide-mediated alkylation (as in ) are efficient for introducing alkynyl groups, suggesting feasible routes to the target compound .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing vs. Electron-Donating Groups :
    Nitro and chloro substituents enhance antibacterial activity by increasing electrophilicity and interaction with bacterial targets . Methoxy groups, though electron-donating, improve solubility without significantly compromising activity .
  • Alkyne Substituents : The 2-methylbut-3-yn-2-yl group in the target compound likely increases lipophilicity (predicted logP ~3.2), analogous to alkoxy chains, but its steric bulk may affect binding kinetics compared to planar aromatic substituents .

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